4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride
Overview
Description
Preparation Methods
The synthesis of 4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the benzoic acid derivative: The starting material, 4-ethoxybenzoic acid, undergoes a reaction with a suitable reagent to introduce the pyrrolidin-1-ylmethyl group.
Hydrochloride formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride is used extensively in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: Although not intended for therapeutic use, it is used in medical research to explore potential pharmacological properties.
Industry: Its use in industry is limited, primarily due to its specialized applications in research.
Comparison with Similar Compounds
4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride can be compared with other similar compounds, such as:
- 3-Methyl-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid hydrochloride
- 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid hydrochloride
- 3-{1-[2-(1-Pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}benzoic acid hydrochloride
These compounds share structural similarities but differ in their specific functional groups and molecular weights . The uniqueness of this compound lies in its specific ethoxy and pyrrolidin-1-ylmethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYKOZDKWVAMOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)CN2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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